3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Historical Development of Thienopyrimidine Research
Thienopyrimidines first gained attention in the mid-20th century as synthetic analogs of purine bases, with early work focusing on their potential as antimetabolites. The thieno[2,3-d]pyrimidine isomer, characterized by fusion at the 2,3-position of the thiophene ring to the pyrimidine core, became a focal point due to its synthetic versatility and bioisosteric properties. By the 1980s, researchers recognized its utility in modulating enzyme targets such as phosphodiesterases (PDEs) and kinase families. The scaffold’s adaptability allowed for systematic substitutions at the 2-, 3-, 5-, and 7-positions, enabling fine-tuning of electronic and steric properties for target engagement.
A landmark study in 2012 demonstrated the scaffold’s applicability to PDE4 inhibition through crystal structure analysis and molecular docking, validating its role in inflammatory disease targeting. Subsequent work expanded into antiparasitic and antibacterial domains, with derivatives showing submicromolar activity against Trypanosoma brucei and Helicobacter pylori. These advances established thieno[2,3-d]pyrimidines as a privileged structure in medicinal chemistry.
Structural Significance of Thieno[2,3-d]pyrimidine as Purine Bioisostere
The thieno[2,3-d]pyrimidine system serves as a purine bioisostere by replicating key hydrogen-bonding patterns while introducing enhanced metabolic stability. Computational studies reveal that the sulfur atom in the thiophene ring induces subtle electronic perturbations compared to purines, altering binding affinities without disrupting target recognition. For example, in PDE4 inhibition, the scaffold’s planar geometry allows π-π stacking with phenylalanine residues in the catalytic pocket, while substituents at the 3- and 5-positions modulate selectivity.
The compound 3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one exemplifies these principles. Its 2-sulfanyl group enhances hydrogen-bond donor capacity, mimicking the N9–H moiety of adenine, while the 3-allyl substituent introduces steric bulk to prevent off-target interactions. The 5-(thiophen-2-yl) group extends conjugation, potentially improving binding to hydrophobic enzyme subpockets.
Position of 3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one in Medicinal Chemistry
This derivative occupies a unique niche due to its dual heterocyclic systems. The thiophene ring at position 5 introduces additional sulfur-based interactions, as demonstrated in related compounds showing enhanced antiparasitic activity. The prop-2-en-1-yl (allyl) group at position 3 provides a reactive handle for further functionalization via thiol-ene click chemistry, a feature exploited in prodrug development.
Structural analogs, such as 2-(dodecylsulfanyl)-5-phenyl derivatives, have shown promise in early-stage antibacterial screens, with IC~50~ values as low as 6.8 nM against H. pylori. While the specific biological activity of 3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one remains underexplored, its structural features align with established pharmacophores for kinase and PDE inhibition.
Comparison with Thieno[3,2-d]pyrimidine and Thieno[3,4-d]pyrimidine Isomers
The three thienopyrimidine isomers exhibit distinct electronic and spatial properties:
| Isomer | Fusion Positions | Dipole Moment (Debye) | π-Stacking Capacity |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | 2,3 | 4.2 ± 0.3 | High |
| Thieno[3,2-d]pyrimidine | 3,2 | 3.8 ± 0.2 | Moderate |
| Thieno[3,4-d]pyrimidine | 3,4 | 5.1 ± 0.4 | Low |
Thieno[2,3-d]pyrimidines like the subject compound demonstrate superior π-stacking due to coplanar alignment of the thiophene and pyrimidine rings, a critical factor in kinase inhibition. In contrast, thieno[3,4-d]pyrimidines exhibit higher dipole moments, favoring solubility but reducing membrane permeability. The 3,2-fused isomer shows intermediate properties, often requiring bulky substituents for target engagement. These differences underscore the strategic selection of the 2,3-fused system for optimizing drug-like properties.
The allyl and thiophen-2-yl substituents in 3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one leverage the scaffold’s planar geometry. Molecular modeling suggests the allyl group adopts a pseudo-axial conformation, positioning the double bond for potential covalent interactions with cysteine residues in target proteins. This structural nuance distinguishes it from 3,2- and 3,4-fused analogs, which cannot achieve similar geometries without steric clash.
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS3/c1-2-5-15-12(16)10-8(9-4-3-6-18-9)7-19-11(10)14-13(15)17/h2-4,6-7H,1,5H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZJMNXCCWGBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the pyrimidine-thiol derivative . The reaction conditions often include the use of hydrazine hydrate to afford the hydrazinylpyrimidine derivative, which serves as a key intermediate for further transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine, including the target compound, exhibit promising antitumor properties.
Case Study: In Vitro Antitumor Activity
A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their activity against 60 human tumor cell lines. Notably, compounds derived from this scaffold showed significant growth inhibition compared to standard chemotherapeutics like 5-fluorouracil. For instance:
- Compound 20 : TGI (Total Growth Inhibition) value of 16.2 µM.
- Compound 23 : GI50 (Growth Inhibition at 50%) value of 6.6 µM.
These compounds were found to be more effective than methotrexate in inhibiting dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation .
Antibacterial Activity
Thieno[2,3-d]pyrimidines have also been identified as potential antibacterial agents against various pathogens.
Case Study: Antimycobacterial Activity
In a screening campaign against Mycobacterium tuberculosis, thieno[2,3-d]pyrimidine derivatives showed promising results. The mechanism involves the activation of prodrugs by nitroreductase enzymes in bacteria, leading to the formation of highly effective antimycobacterial metabolites . The compounds demonstrated:
- Effective modulation against Gram-positive bacteria, particularly MRSA (Methicillin-resistant Staphylococcus aureus).
- Acceptable toxicity profiles in human cell lines (HeLa cells).
Drug Design and Development
The unique structural features of thieno[2,3-d]pyrimidines make them suitable candidates for drug design.
Structure-Activity Relationship (SAR)
Research has focused on optimizing the pharmacokinetic properties and enhancing bioavailability through structural modifications. For example:
- Increasing lipophilicity by altering substituents at specific positions on the pyrimidine ring has been shown to enhance potency against target enzymes like DHFR.
This approach not only improves efficacy but also aids in reducing side effects commonly associated with traditional chemotherapeutics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene and pyrimidine rings allow it to bind to various enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key structural differences and available data for analogous compounds:
Key Observations :
- Position 3 : Allyl (target) vs. ethyl, benzyl, or bulky groups (e.g., 2-methylpropyl). Bulky substituents may enhance steric hindrance, affecting binding in biological systems .
- Position 2 : Sulfanyl (-SH) is common, but benzylsulfanyl in introduces hydrophobicity.
- Position 5 : Thiophen-2-yl (target) vs. phenyl derivatives. Thiophene’s electron-rich nature may enhance π-π interactions in biological targets .
Biological Activity
The compound 3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structural features, including a thienopyrimidine core and a thiophene ring, suggest potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is . The presence of the thiol (-SH) group enhances its reactivity and potential biological interactions. The allyl group (C3H5) may serve as a site for further functionalization to optimize its properties.
Anticancer Properties
Research indicates that compounds containing the thieno[2,3-d]pyrimidine motif exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have shown promising anti-proliferative effects against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cells. In a study evaluating synthesized analogs, one derivative demonstrated an IC50 value of 0.94 μM against A549 cells without toxicity to normal human liver cells .
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Toxicity to Normal Cells |
|---|---|---|---|
| 19 | MCF-7 | Not reported | No |
| 19 | A549 | 0.94 | No |
| 15 | PC-3 | Not reported | No |
The mechanism by which 3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits anticancer activity may involve inhibition of key cellular processes such as DNA replication and apoptosis regulation. The compound's ability to interact with specific biological targets suggests that it may function as an inhibitor of critical enzymes involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural elements. For example:
- Thiol Group : Contributes to antioxidant properties and may enhance interaction with various biological targets.
- Allyl Group : Potential site for further derivatization to improve efficacy or selectivity.
- Thienopyrimidine Core : Known for diverse pharmacological profiles.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(Thiophen-2-yl)-thieno[3,2-d]pyrimidin-4-one | Lacks propylene side chain | Different biological activity profile |
| 6-Amino-thieno[2,3-d]pyrimidin-4-one | Contains an amino group | Enhanced solubility and bioavailability |
| 7-Sulfonyl-thieno[2,3-d]pyrimidine | Sulfonic acid moiety present | Increased water solubility |
Case Studies
Several studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives. In one study, a series of compounds were synthesized and tested against MDA-MB-231 breast cancer cells, showing inhibitory activity ranging from 43% to 87% . Another study highlighted that modifications to the thienopyrimidine structure could lead to enhanced potency against specific cancer types .
Q & A
Q. What are the optimal synthetic routes for 3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and functional group substitution. For example:
- Step 1 : Thiophene ring functionalization via Suzuki-Miyaura coupling to introduce the thiophen-2-yl group at position 5 .
- Step 2 : Allylation (prop-2-en-1-yl group) at position 3 using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Sulfhydryl (-SH) group introduction at position 2 via nucleophilic substitution with thiourea .
Critical parameters include solvent choice (e.g., DMSO for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Pd catalysts for coupling reactions). Yields range from 40–65%, with purity dependent on chromatographic purification (e.g., silica gel column) .
Q. How is the compound’s structure validated, and which analytical techniques are most reliable?
Key characterization methods:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm allyl, thiophenyl, and sulfhydryl group positions. For example, thiophen-2-yl protons appear as a multiplet at δ 6.8–7.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 345.08) .
- X-ray Crystallography : Resolves spatial arrangement of the fused thienopyrimidinone ring system .
Intermediate-Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidin-4-one derivatives?
Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., thiophen-2-yl vs. phenyl groups) alter target binding. Compare IC₅₀ values across analogs using standardized assays (e.g., kinase inhibition assays) .
- Assay conditions : pH, solvent (DMSO concentration), and cell line variability. Validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
- Example : A study found that replacing the thiophen-2-yl group with a furan reduced activity by 70%, highlighting substituent sensitivity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Models binding to kinases (e.g., EGFR) using software like AutoDock Vina. The thienopyrimidinone core exhibits π-π stacking with phenylalanine residues, while the sulfhydryl group forms hydrogen bonds .
- DFT Calculations : Predict electrophilic/nucleophilic sites. For example, the C4 carbonyl is a nucleophilic hotspot, guiding derivatization for enhanced reactivity .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability (85% probability), suggesting moderate solubility and CNS permeability .
Advanced Mechanistic and Experimental Design Questions
Q. What experimental approaches elucidate the compound’s mechanism of action in kinase inhibition?
- Kinase Profiling : Use a panel of 50+ kinases (e.g., JAK2, CDK2) to identify targets. Measure ATP competition via luminescent assays .
- Resistance Mutagenesis : Introduce point mutations (e.g., T790M in EGFR) to assess binding specificity .
- Structural Biology : Co-crystallize the compound with target kinases to resolve binding modes (e.g., PDB deposition) .
Q. How can regioselectivity challenges in derivatization be addressed?
- Directing Groups : Install temporary groups (e.g., nitro at position 6) to steer electrophilic substitution .
- Microwave Synthesis : Enhances regioselectivity in heterocyclic systems by reducing side reactions (e.g., 80% yield for 5-substituted analogs under 150°C/10 min) .
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
